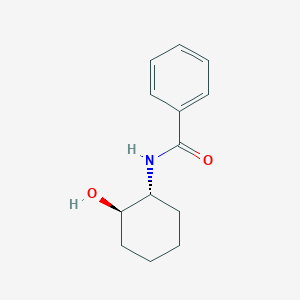
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate, also known as MAFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorinated analog of the widely used non-steroidal anti-inflammatory drug, naproxen. MAFB has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The exact mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is not fully understood. However, it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, antipyretic, and anti-edematous effects. It has also been shown to possess antioxidant properties. This compound has been tested in various animal models and has shown significant efficacy in reducing inflammation, pain, fever, and edema. It has also been shown to reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is its potential as a new therapeutic agent for the treatment of inflammation and pain. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential applications in other disease models, such as cancer and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the future of this compound research looks promising and may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-fluoro-3-nitroaniline to 4-fluoro-3-aminophenol through a reduction reaction. This intermediate is then acetylated to obtain 4-fluoro-3-acetamidophenol. The final step involves the coupling of 4-fluoro-3-acetamidophenol with methyl 2-bromo-3-oxobutanoate to yield this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. This compound has been tested in various animal models of inflammation and pain, and has shown significant efficacy in reducing inflammation and pain. It has also been shown to be effective in reducing fever and edema.
Eigenschaften
IUPAC Name |
methyl 2-(3-acetamido-4-fluoroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHNGQXJUVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)